Home > Products > Screening Compounds P116224 > N-[4-(butan-2-yl)phenyl]methanesulfonamide
N-[4-(butan-2-yl)phenyl]methanesulfonamide -

N-[4-(butan-2-yl)phenyl]methanesulfonamide

Catalog Number: EVT-5141901
CAS Number:
Molecular Formula: C11H17NO2S
Molecular Weight: 227.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-sec-Butylphenyl N-Methylcarbamate (BPMC)

Compound Description: 2-sec-Butylphenyl N-methylcarbamate (BPMC), commercially known as Bassa®, is a carbamate insecticide. [, , , , , , , ] It functions as a cholinesterase inhibitor, primarily targeting insects. [, , , , , ] Research highlights its potent insecticidal effects across various insect species. [, , , , , , , ] Studies have investigated its metabolism in rice plants and soil, revealing its degradation into various metabolites. [, ] Furthermore, investigations have explored its acute toxicity in mice, particularly its potentiation by another insecticide, fenthion. [] Notably, BPMC exhibits non-cholinergic cardiovascular effects, including bradycardia and hypotension, attributed to its calcium channel blocking activity. []

Relevance: BPMC shares a core structural similarity with N-(4-sec-butylphenyl)methanesulfonamide, both featuring a sec-butylphenyl moiety. [, , , , , , , ] The primary difference lies in the functional groups attached to the phenyl ring. While BPMC possesses a carbamate group, N-(4-sec-butylphenyl)methanesulfonamide has a methanesulfonamide group. Despite this difference, the shared sec-butylphenyl moiety suggests potential similarities in their physicochemical properties and biological activity profiles.

Fenthion

Compound Description: Fenthion, chemically known as O,O-dimethyl O-(3-methyl-4-methylthiophenyl)phosphorothioate, is an organophosphate insecticide. [] Research has explored its ability to potentiate the acute toxicity of BPMC in mice. [] This potentiation is attributed to fenthion's ability to inhibit BPMC detoxification, leading to increased BPMC plasma concentrations and enhanced toxicity. []

Relevance: While not directly structurally related to N-(4-sec-butylphenyl)methanesulfonamide, fenthion's interaction with BPMC, a compound sharing the sec-butylphenyl moiety with the target compound, warrants its inclusion. [] This interaction highlights the potential for other compounds to influence the toxicity and metabolism of molecules possessing the sec-butylphenyl structure.

2-(1-methyl 2-hydroxypropyl) phenyl N-methylcarbamate

Compound Description: This compound is a major metabolite of BPMC identified in rice plants. [] It is formed through the oxidation of the sec-butyl group in BPMC. []

Relevance: This metabolite demonstrates a key metabolic pathway of compounds containing the sec-butylphenyl moiety, highlighting the potential for similar metabolic transformations for N-(4-sec-butylphenyl)methanesulfonamide. [] The presence of the N-methylcarbamate group further suggests possible shared metabolic pathways with BPMC.

2-(1-acetylethyl) phenyl N-methylcarbamate

Compound Description: This compound is a significant degradation product of BPMC found in soil. []

Relevance: This BPMC metabolite exemplifies another degradation pathway for compounds containing the sec-butylphenyl structure. [] The presence of the N-methylcarbamate group suggests a shared metabolic route with BPMC.

2-sec-butylphenol

Compound Description: Identified as a metabolite of BPMC in soil, this compound results from the cleavage of the carbamate group from BPMC. [, ]

Relevance: 2-sec-butylphenol represents a simplified structure derived from BPMC degradation. [, ] Although lacking the methanesulfonamide group, its presence as a BPMC metabolite implies that similar degradation pathways might be relevant for N-(4-sec-butylphenyl)methanesulfonamide.

2-sec-butyl 4-hydroxyphenyl N-methylcarbamate

Compound Description: This compound is a BPMC metabolite detected in rice plants, albeit in a predominantly conjugated form. [] It exhibits stronger cholinesterase inhibition compared to BPMC. []

Relevance: This metabolite highlights the potential for metabolic modifications to the sec-butylphenyl structure, even in the presence of other functional groups. [] The increased cholinesterase inhibition compared to BPMC underscores the potential for metabolites to exhibit different biological activities than their parent compounds.

Synthesis Analysis

The synthesis of N-[4-(butan-2-yl)phenyl]methanesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(butan-2-yl)aniline with methanesulfonyl chloride. The following steps outline the general synthetic route:

  1. Preparation of 4-(butan-2-yl)aniline:
    • This can be achieved through the alkylation of aniline with 2-butanol under acidic conditions.
  2. Formation of N-[4-(butan-2-yl)phenyl]methanesulfonamide:
    • The aniline derivative is then reacted with methanesulfonyl chloride in the presence of a base (such as triethylamine) to facilitate the formation of the sulfonamide bond.
  3. Purification:
    • The product is purified using recrystallization or chromatography to obtain the desired compound in high purity.

Technical details regarding reaction conditions such as temperature, solvent choice, and time can vary based on specific laboratory protocols but typically involve mild conditions to minimize side reactions .

Structural Data:

  • Molecular Formula: C12H17N1O2S1
  • Molecular Weight: Approximately 245.34 g/mol
  • InChI Key: Specific InChI keys can be generated for computational studies or database searches.

The compound exhibits a phenyl ring with a butan-2-yl substituent, which contributes to its lipophilicity and potentially enhances its biological activity .

Chemical Reactions Analysis

N-[4-(butan-2-yl)phenyl]methanesulfonamide can undergo various chemical reactions typical for sulfonamides:

  1. Nucleophilic Substitution:
    • The sulfonamide nitrogen can participate in nucleophilic substitution reactions, reacting with electrophiles to form new compounds.
  2. Hydrolysis:
    • Under acidic or basic conditions, the methanesulfonamide group may hydrolyze, leading to the release of methanesulfinic acid.
  3. Oxidation:
    • The compound can be oxidized to form sulfoxides or sulfones depending on the reagents used (e.g., hydrogen peroxide).

Technical Details:

Common reagents include:

  • Methanesulfonyl chloride for synthesis.
  • Hydrogen peroxide for oxidation.
  • Acids or bases for hydrolysis reactions .
Mechanism of Action

The mechanism of action for N-[4-(butan-2-yl)phenyl]methanesulfonamide is primarily related to its ability to inhibit specific enzymes or pathways within biological systems. Sulfonamides generally act as competitive inhibitors of bacterial dihydropteroate synthase, an enzyme involved in folate synthesis.

Process:

  1. Binding to Enzyme:
    • The compound mimics para-amino benzoic acid (PABA), which is essential for bacterial growth.
  2. Inhibition:
    • By binding to the active site of dihydropteroate synthase, it prevents the conversion of PABA into folate, ultimately inhibiting bacterial proliferation.

Data from biological evaluations suggest that modifications on the phenyl ring influence the potency and selectivity against various bacterial strains .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Specific melting points vary based on purity but are generally around 100–120°C.

Chemical Properties:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids and bases.

Relevant data from spectral analyses (e.g., infrared spectroscopy, nuclear magnetic resonance) confirm the presence of characteristic functional groups associated with sulfonamides .

Applications

N-[4-(butan-2-yl)phenyl]methanesulfonamide has several scientific uses:

  1. Medicinal Chemistry:
    • Investigated for its antibacterial properties and potential use as a therapeutic agent against infections.
  2. Biological Research:
    • Used as a tool compound in studies exploring enzyme inhibition and metabolic pathways related to folate synthesis.
  3. Pharmaceutical Development:
    • Serves as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects in drug formulations .
Introduction to N-[4-(butan-2-yl)phenyl]methanesulfonamide

N-[4-(butan-2-yl)phenyl]methanesulfonamide represents a structurally specialized synthetic sulfonamide featuring a butan-2-yl substituent positioned para to the sulfonamide nitrogen on its phenyl ring. This compound belongs to the broad class of N-substituted arylsulfonamides, which constitute a privileged scaffold in medicinal chemistry due to their versatile biological activities and favorable physicochemical properties. Unlike naturally occurring sulfonamide-containing compounds (e.g., glutathione), this molecule is entirely synthetic in origin, designed to leverage the established pharmacological significance of the sulfonamide functional group while incorporating specific lipophilic character through its alkylaryl moiety. The butan-2-yl group introduces both steric bulk and defined lipophilicity, potentially influencing target binding, metabolic stability, and membrane permeability—attributes critical for drug-likeness [2] [9]. While not itself a clinical agent, this compound serves as a valuable chemical entity for structure-activity relationship (SAR) explorations within the sulfonamide class, particularly in targeting enzymes and receptors amenable to modulation by sulfonamide-containing ligands.

Systematic Nomenclature and Structural Identification

The systematic IUPAC name N-[4-(butan-2-yl)phenyl]methanesulfonamide precisely defines the molecular structure:

  • N-: Indicates substitution on the nitrogen atom.
  • [4-(butan-2-yl)phenyl]: Specifies a phenyl ring substituted at the para (4-) position with a butan-2-yl group (CH₃-CH₂-CH(CH₃)-).
  • methanesulfonamide: Denotes the sulfonamide group (SO₂-NH₂) where the sulfur is attached to a methyl group (CH₃-).
  • Molecular Formula: C₁₁H₁₇NO₂S
  • Molecular Weight: 227.32 g/mol
  • Structural Formula:
CH₃|CH₃-CH-CH₂-CH₃||SO₂-NH-C|C/ \C   C/     \C       C

Key Structural Features and Comparisons:The core structure consists of a methanesulfonamide group (CH₃-SO₂-NH-) linked directly to a benzene ring. The defining characteristic is the sec-butyl group (CH₃CH₂CH(CH₃)) attached at the para position relative to the sulfonamide attachment. This differs significantly from simpler sulfonamides or those with heterocyclic or other complex aryl substitutions.

Table 1: Structural Comparison of Related Sulfonamide Compounds

Compound NameR Group on Phenyl RingSulfonamide GroupKey Structural Differences
N-[4-(butan-2-yl)phenyl]methanesulfonamide4-(CH₃CH₂CH(CH₃)-)CH₃SO₂NH-sec-butyl substituent at para position
Sulfanilamide (Prototype)4-NH₂H₂N-SO₂-Free para-amino group, unsubstituted sulfonamide
N-[4-(2-chloroacetyl)phenyl]methanesulfonamide4-(ClCH₂C(O)-)CH₃SO₂NH-Reactive chloroacetyl group at para position
N-[4-(7-aminoquinolin-2-yl)phenyl]methanesulfonamide4-(quinolin-2-yl with 7-NH₂)CH₃SO₂NH-Extended fused bicyclic system at para position
Celecoxib (Celebrex®)4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]CF₃C-SO₂NH-Trifluoromethylpyrazole ring, pyrazole-sulfonamide

The sec-butyl group imparts significant lipophilicity compared to hydrogen or polar substituents. The methyl group of the methanesulfonamide contributes less steric bulk than larger alkyl or aryl sulfonamides (e.g., benzenesulfonamide). The molecule lacks ionizable groups under physiological conditions (unlike sulfanilamide with its basic aniline nitrogen), existing predominantly in a neutral form. The rotational freedom around the N-Ar bond and the C(aryl)-C(alkyl) bond allows conformational flexibility [1] [3] [8].

Table 2: Key Structural Parameters of N-[4-(butan-2-yl)phenyl]methanesulfonamide

Structural ElementParameterSignificance
S-N Bond~1.62 Å (Estimated)Partial double bond character due to resonance
S-O Bonds~1.43 Å (Estimated)Typical for sulfonamides
S-C(methyl) Bond~1.78 Å (Estimated)Single bond
N-H Bonds~1.01 Å (Estimated)Amine N-H
C(aryl)-N Bond~1.41 Å (Estimated)Connects sulfonamide to aromatic ring
C(aryl)-C(alkyl) Bond~1.50 Å (Estimated)Connects sec-butyl to phenyl ring
Dihedral Angle (S-N-Caryl-Cpara)VariableInfluences planarity/conjugation of N with ring
Dihedral Angle (Cipso-Cpara-Calkyl)VariableOrientation of sec-butyl group relative to ring

Historical Development in Sulfonamide Chemistry

The discovery of Prontosil (sulfamidochrysoidine) by Gerhard Domagk in 1932 marked the dawn of the sulfonamide era and the first systemic antibacterial chemotherapy [2] [4]. The subsequent revelation that its active metabolite was sulfanilamide (4-H₂N-C₆H₄-SO₂NH₂) ignited intense global research into synthetic sulfonamide derivatives. Early efforts focused heavily on modifying the sulfanilamide core to improve antibacterial potency and spectrum, primarily through substitution at the sulfonamide nitrogen (N¹) or the aniline nitrogen (N⁴). This led to classic antibacterial agents like sulfapyridine, sulfathiazole, and sulfadiazine [4] [8].

As the limitations of sulfonamides as antibacterials (resistance, toxicity) became apparent and penicillin emerged, research pivoted. The mid-20th century saw the exploration of sulfonamides for entirely new therapeutic indications, capitalizing on their ability to interact with diverse biological targets beyond dihydropteroate synthase. Key breakthroughs included:

  • Carbonic Anhydrase Inhibitors (CAIs): Acetazolamide (1953), the first potent systemic CAI, emerged from studying sulfanilamide's diuretic effect, proving the sulfonamide's ability to bind zinc in metalloenzyme active sites.
  • Diuretics: Chlorothiazide (1958) and furosemide (1964) exploited sulfonamide-mediated inhibition of renal ion transport.
  • Sulfonylureas: Tolbutamide (1956) demonstrated hypoglycemic effects via pancreatic β-cell Kₐᴛᴘ channel closure, establishing sulfonamides in diabetes management [2] [4] [8].

The development of N-[4-(butan-2-yl)phenyl]methanesulfonamide fits within the modern paradigm (late 20th century onwards) of sulfonamide chemistry, characterized by:

  • Targeted Drug Design: Moving beyond broad screening to designing sulfonamides tailored to specific enzyme binding pockets (e.g., COX-2 for celecoxib, matrix metalloproteinases).
  • Exploiting Lipophilicity: Introducing alkyl chains (like the butan-2-yl group) to modulate pharmacokinetic properties (e.g., increased membrane permeability, metabolic stability, altered tissue distribution) or to access hydrophobic regions of target proteins.
  • Diverse Therapeutic Targets: Investigating sulfonamides for cancer (E7070), glaucoma (dorzolamide), migraine, obesity, viral infections, and neuropsychiatric disorders, far beyond their antibacterial roots [9].
  • SAR Refinement: Using compounds like N-[4-(butan-2-yl)phenyl]methanesulfonamide as probes to understand the impact of steric bulk and lipophilic para-substituents on potency and selectivity against novel targets, often identified via high-throughput screening [9].

Table 3: Evolution of Key Sulfonamide Classes and Relevance to Target Compound

EraPrimary FocusKey ExamplesStructural FeaturesRelevance to N-[4-(butan-2-yl)phenyl]methanesulfonamide
1930s-1940sAntibacterialsProntosil, Sulfanilamide, SulfadiazineSimple N¹ or N⁴ substitutions on sulfanilamide coreFoundation of sulfonamide chemistry; Demonstrates core SO₂NH pharmacophore
1950s-1960sDiuretics & CAIsAcetazolamide, Chlorothiazide, FurosemideHeterocyclic rings at N¹; Chlorinated benzynes; Secondary sulfonamidesShift to non-antibacterial targets; Introduction of bulkier lipophilic groups near sulfonamide
1970s-1990sAntidiabetics, AnticonvulsantsTolbutamide, Glibenclamide, ZonisamideComplex N¹ substituents (ureas, tetrahydroisoquinoline); Often retains para substitutionRefined SAR understanding; Increased complexity of para substituents (like butan-2-yl)
2000s-PresentTargeted Therapies & BeyondCelecoxib, SLC-0111 (CA IX/ XII inhibitor), DarunavirDiverse scaffolds incorporating sulfonamide; Specific lipophilic/hydrophobic substituents (CF₃, t-Bu, alkyl chains)Direct Context: Modern design utilizes specific alkyl chains (e.g., butan-2-yl) for PK/PD optimization and target interaction within hydrophobic pockets. Compound is a product of this era's synthetic strategies [9].

Significance in Medicinal Chemistry and Drug Design

The sulfonamide group (R-SO₂-NR'R") is a cornerstone of medicinal chemistry due to its exceptional versatility as a pharmacophore. Its significance for N-[4-(butan-2-yl)phenyl]methanesulfonamide and related compounds stems from several key attributes:

  • Molecular Interactions: The sulfonamide group acts as a hydrogen bond acceptor (via sulfonyl oxygens) and a hydrogen bond donor (via N-H, in primary/secondary sulfonamides). This allows strong, directional interactions with enzyme active sites or receptor binding pockets. The tetrahedral geometry of the sulfur atom positions the oxygens optimally for these interactions. The group can also participate in weaker interactions like van der Waals contacts and dipole-dipole interactions [2] [9].
  • Acidity Modulation: While N-[4-(butan-2-yl)phenyl]methanesulfonamide itself is not highly acidic (pKa ~10), structural modifications can drastically alter sulfonamide acidity. Electron-withdrawing groups near nitrogen increase acidity, enabling the sulfonamide to act as a metal-binding group (e.g., to Zinc in Carbonic Anhydrases, Matrix Metalloproteinases) in its deprotonated state. The sec-butyl group in this compound is weakly electron-donating, unlikely to significantly increase acidity compared to unsubstituted methanesulfonanilide [2] [4].
  • Conformational Constraint & Geometry: The S-N bond has partial double-bond character due to resonance (O₂S⁺-N⁻O₂S=N), introducing some rigidity and planarity around the sulfur center. This can pre-organize the molecule for binding. The sec-butyl group adds significant conformational flexibility distal to the sulfonamide.
  • Bioisosterism: The sulfonamide group serves as a versatile bioisostere. It can mimic:
  • Carboxylate (-COO⁻): Both are tetrahedral, anionic (or can be), hydrogen-bond acceptors. Used in designing protease inhibitors (e.g., transition state mimics) and replacing carboxylic acids to alter pharmacokinetics.
  • Carboxamide (-CONH₂): Similar hydrogen-bonding capacity and steric bulk.
  • Other Sulfur Groups: Phosphates, sulfates, tetrazoles.This allows scaffold hopping and property optimization while retaining target engagement [9].
  • Impact on Physicochemical Properties: Sulfonamides generally contribute to moderate aqueous solubility and enhance crystal lattice stability. The lipophilic sec-butyl group in N-[4-(butan-2-yl)phenyl]methanesulfonamide significantly increases log P compared to unsubstituted methanesulfonanilide, potentially improving passive diffusion through membranes. However, this must be balanced against potential losses in solubility and increased metabolic clearance. The group also adds stereochemistry (a chiral center at the butan-2-yl methine carbon), which can be leveraged for enantioselective synthesis and exploring stereospecific target interactions [9].

Specific Roles of the Butan-2-yl Group:

  • Lipophilicity Enhancement: Crucial for targeting membrane-associated enzymes or intracellular targets requiring passive diffusion. Calculated LogP for this compound is significantly higher than sulfanilamide or unsubstituted methanesulfonanilide.
  • Steric Influence: Fills hydrophobic pockets in target proteins, potentially improving affinity and selectivity over off-targets lacking such pockets. Its branched nature (-CH(CH₃)CH₂CH₃) provides a different steric profile compared to linear butyl or smaller alkyls (methyl, ethyl) or larger tert-butyl groups.
  • Metabolic Considerations: The benzylic position within the sec-butyl group (-CH(CH₃)CH₂CH₃) is susceptible to oxidation (hydroxylation) by cytochrome P450 enzymes. This can be a site of metabolism, potentially leading to inactive hydroxylated products or active metabolites. It also introduces a chiral center, potentially leading to differences in activity or metabolism between enantiomers.
  • SAR Probe: Allows medicinal chemists to systematically investigate the size, shape, and lipophilicity requirements of the hydrophobic region within a target protein's binding site. Comparing activity against targets with smaller alkyl groups (methyl, ethyl), linear propyl/butyl, branched isopropyl/butan-2-yl/tert-butyl, or cycloalkyl groups provides critical SAR data.

Table 4: Therapeutic Applications Leveraging Sulfonamide Scaffolds and Potential Relevance

Therapeutic AreaExample DrugsRole of SulfonamidePotential Relevance of Butan-2-yl Analogs
Carbonic Anhydrase InhibitionAcetazolamide, Dorzolamide, BrinzolamideZinc binding (deprotonated N), H-bonding networkLipophilic substituents can target membrane-bound isoforms (CA IX, XII)
Cyclooxygenase-2 (COX-2) InhibitionCelecoxib, Valdecoxib, Rofecoxib*Fills hydrophobic side pocket; Key H-bond acceptorDirect Analogy: Bulky para substituents (e.g., trifluoromethyl, phenyl, alkyl) critical for COX-2 selectivity over COX-1. Butan-2-yl explores lipophilic pocket occupancy.
DiureticsFurosemide, Bumetanide, ChlorthalidoneInhibition of renal Na⁺/K⁺/Cl⁻ cotransport or CALipophilic tails influence renal tubule segment specificity & duration
Sulfonylureas (Diabetes)Glibenclamide, Glipizide, GliclazideK⁺ₐᴛᴛ channel closure on β-cells; Requires specific aryl/alkylurea linkagePara lipophilicity less critical than the sulfonylurea linker group
AnticonvulsantsZonisamide, SulthiameMultiple mechanisms (CAI, Na⁺ channel, GABA modulation)Lipophilic groups can enhance CNS penetration
Antivirals (HIV Protease)Darunavir, AmprenavirMimics tetrahedral transition state; H-bonds with flap residuesBulky substituents often used to fill protease hydrophobic pockets
Anticancer AgentsE7070, SLC-0111Targets CA IX/XII, cell cycle regulatorsLipophilic groups crucial for targeting hypoxic tumor microenvironments [9]
Obesity/Feeding Disorders (Research)Patented Sulfonamide StructuresOften target GPCRs (e.g., 5-HT₂c, MC4R) or enzymes in metabolismButan-2-yl type groups explored for CNS penetration and receptor subtype selectivity [9]

Rational Design Strategies Enabled:

  • Fragment-Based Design: The sulfonamide group serves as a common anchoring fragment known to bind specific enzyme classes (e.g., metalloenzymes). N-[4-(butan-2-yl)phenyl]methanesulfonamide represents the combination of this anchor with a specific lipophilic fragment (the butan-2-ylphenyl group).
  • Bioisosteric Replacement: Replacing other acidic/binding groups (like carboxylic acids in lead compounds) with the sulfonamide, potentially incorporating lipophilic tails like butan-2-ylphenyl to maintain interactions within hydrophobic pockets. For example, replacing a para-carboxyphenyl group with a 4-(butan-2-yl)phenylsulfonamide moiety.
  • SAR Exploration: Synthesizing analogs where the sec-butyl group is systematically varied (e.g., to n-propyl, isopropyl, cyclopropyl, tert-butyl, phenyl) to map the size, shape, and lipophilicity requirements of the binding pocket. Exploring the chirality of the sec-butyl group for enantioselective effects.
  • Prodrug Design: The sulfonamide N-H or the benzylic position on the butan-2-yl group could be functionalized to create prodrugs (e.g., esters, amides) to improve solubility or absorption, which are then metabolically cleaved to release the active molecule [9].

Table 5: Sulfonamide Drug Design Strategies Incorporating Lipophilic Groups

StrategyObjectiveExample Structural ModificationRole of Lipophilic Group (e.g., Butan-2-yl)
Hydrophobic Pocket TargetingEnhance affinity & selectivity by filling specific hydrophobic cavityAttaching alkyl/aryl chains para to sulfonamide (as in target compound)Directly fills pocket; Optimizes van der Waals contacts
Metabolic StabilityReduce oxidative metabolism at vulnerable sitesReplacing metabolically labile groups (e.g., t-butyl → cyclopropyl)sec-butyl balances lipophilicity and metabolic stability vs tert-butyl
Membrane PermeabilityImprove passive diffusion (e.g., for CNS targets)Incorporating moderate lipophilicity (LogP ~2-5)sec-butyl increases LogP vs unsubstituted phenylsulfonamide
Solubility/FormulationEnable parenteral formulationsCreating water-soluble prodrugs (e.g., phosphate ester) of phenolic metabolitesBenzylic hydroxylation product of butan-2-yl group could be derivatized
Conformational RestraintPre-organize molecule for bindingIncorporating lipophilic groups into rings (e.g., tetralin)Linear/branched alkyls like butan-2-yl offer flexibility
Overcoming ResistanceBypass steric/efflux pump mechanismsAdding bulky lipophilic substituents to sterically hinder accesssec-butyl provides steric bulk compared to methyl/ethyl

The exploration of N-[4-(butan-2-yl)phenyl]methanesulfonamide and its analogs exemplifies the ongoing effort to refine the physicochemical and pharmacodynamic properties of the sulfonamide pharmacophore. By strategically integrating lipophilic elements like the butan-2-yl group, medicinal chemists aim to develop potent, selective, and drug-like molecules targeting an ever-expanding range of diseases beyond the antibacterial origins of this venerable chemical class.

Properties

Product Name

N-[4-(butan-2-yl)phenyl]methanesulfonamide

IUPAC Name

N-(4-butan-2-ylphenyl)methanesulfonamide

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

InChI

InChI=1S/C11H17NO2S/c1-4-9(2)10-5-7-11(8-6-10)12-15(3,13)14/h5-9,12H,4H2,1-3H3

InChI Key

VJWRIEFAIWFTHG-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)NS(=O)(=O)C

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NS(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.